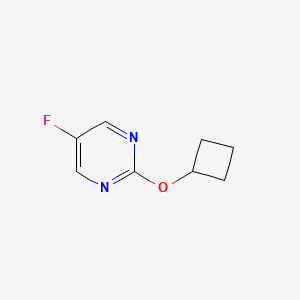

2-Cyclobutoxy-5-fluoropyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Cyclobutoxy-5-fluoropyrimidine is a chemical compound with the molecular formula C8H9FN2O. It belongs to the class of fluoropyrimidines, which are a type of anti-cancer drugs . This product is intended for research use only.

Synthesis Analysis

Fluoropyrimidines can be synthesized by the reaction of 2,4-dichloro-5-fluoropyrimidine with alkoxides . The synthesis of 5-fluoropyrimidine nucleotides has been developed to facilitate 19F-labeling of RNAs for biophysical studies .Chemical Reactions Analysis

The reaction of 2,4-dichloro-5-fluoropyrimidine with alkoxides leads to the synthesis of 2- and 4-substituted 5-fluoropyrimidines . More detailed chemical reaction analysis specific to this compound is not available in the retrieved sources.Applications De Recherche Scientifique

Fluoropyrimidine Chemotherapy

Fluoropyrimidines, including 5-fluorouracil (5-FU), are foundational in various chemotherapy regimens for treating solid malignancies worldwide. Despite their widespread use, the balance between therapeutic benefits and the risks of drug-related toxicity remains a critical consideration in clinical decision-making. The cardiotoxicity associated with 5-FU, manifesting as chest pain, acute coronary syndrome, or even death, highlights the need for a deeper understanding of its risk factors and mechanisms to mitigate adverse effects and improve patient outcomes (Sara et al., 2018).

Pharmacogenetics in Dosing

A significant advancement in personalized medicine is the genotyping of DPYD, the gene encoding dihydropyrimidine dehydrogenase (DPD), which metabolizes fluoropyrimidine drugs. Identifying polymorphisms associated with fluoropyrimidine-induced toxicity allows for dose adjustments that significantly improve patient safety. This genotype-guided dosing has been shown to reduce the risk of severe toxicity, demonstrating the importance of pharmacogenetics in chemotherapy (Deenen et al., 2016).

Enhancing Antitumor Activity

The study of combining fluoropyrimidines with other compounds, such as 5-chloro-2,4-dihydroxypyridine (CDHP), to inhibit dihydropyrimidine dehydrogenase activity, showcases an approach to enhance antitumor effects. This combination has been shown to increase the cytotoxicity of 5-FU in tumor cells with high basal DPD activity, offering a potential strategy to improve therapeutic outcomes in tumors with specific metabolic profiles (Takechi et al., 2002).

Oral Fluoropyrimidine Derivatives

The development of oral fluoropyrimidine derivatives like S-1, which combines tegafur with modulators to enhance 5-FU's efficacy while reducing gastrointestinal toxicity, represents a significant leap in chemotherapy. Clinical studies have demonstrated the effectiveness and manageable toxicity profile of S-1 in treating gastric cancer, highlighting the potential of these derivatives in expanding treatment options for patients (Chollet et al., 2003).

Cardiotoxicity Insights

Research into the cardiotoxic effects of fluoropyrimidines on cellular models provides essential insights into the pathways and mechanisms underlying these adverse effects. The identification of oxidative stress as a contributing factor opens the door for strategies to mitigate cardiotoxicity, such as the use of antioxidants or protective agents, improving the safety profile of these critical chemotherapy agents (Lamberti et al., 2014).

Mécanisme D'action

Safety and Hazards

While specific safety data for 2-Cyclobutoxy-5-fluoropyrimidine is not available, fluoropyrimidines are known to have cardiotoxic effects . Safety data for a related compound, 2-Chloro-5-fluoropyrimidine, indicates that it is combustible, causes severe skin burns and eye damage, and may cause respiratory irritation .

Orientations Futures

Fluoropyrimidines continue to be a focus of research due to their role in cancer treatment . Future directions may include further studies on the cardiotoxicity of fluoropyrimidines , and the development of more precise use of fluoropyrimidines for cancer treatment in the era of personalized medicine .

Propriétés

IUPAC Name |

2-cyclobutyloxy-5-fluoropyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c9-6-4-10-8(11-5-6)12-7-2-1-3-7/h4-5,7H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRHWREQIFQITAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=NC=C(C=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(N-butyl-N-ethylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2730437.png)

![1-Adamantyl-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2730438.png)

![N-[(2,5-Dimethyloxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2730439.png)

![N-methyl-N-[1-(4-methylphenyl)butan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2730445.png)

![butyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate](/img/structure/B2730449.png)